3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-(3,5-diethynylphenyl)-3,5-diethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10/c1-5-15-9-16(6-2)12-19(11-15)20-13-17(7-3)10-18(8-4)14-20/h1-4,9-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOQPYCLALQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#C)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70777838 | |
| Record name | 3,3',5,5'-Tetraethynyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70777838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189619-31-6 | |
| Record name | 3,3',5,5'-Tetraethynyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70777838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of 1,1'-Biphenyl at 3,3',5,5' Positions
A common initial step is the selective halogenation (typically bromination or iodination) at the 3,3',5,5' positions of biphenyl. This is achieved by controlled electrophilic aromatic substitution using reagents such as bromine or iodine in the presence of catalysts or directing groups to ensure regioselectivity.
Sonogashira Coupling for Ethynyl Group Introduction
The ethynyl substituents are introduced via Sonogashira cross-coupling reactions, which couple terminal alkynes with aryl halides:
- Reagents: Terminal alkynes (e.g., trimethylsilylacetylene followed by deprotection), palladium catalysts (Pd(PPh3)2Cl2), copper(I) iodide as co-catalyst.
- Conditions: Typically performed under inert atmosphere (argon or nitrogen), in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), with bases like triethylamine or diisopropylethylamine.
- Process: The halogenated biphenyl intermediate undergoes coupling with the alkyne to yield the tetraethynyl biphenyl after subsequent deprotection if silyl-protected alkynes are used.
Alternative Oxidative Coupling Approaches
Oxidative coupling methods have been reported for related biphenyl derivatives, where phenol or methyl-substituted biphenyls undergo oxidative coupling to form biphenyl cores with substituents at desired positions. However, these methods are more relevant for preparing intermediates rather than directly installing ethynyl groups.
Example Synthetic Procedure (Generalized)
-
- Dissolve 1,1'-biphenyl in anhydrous solvent.
- Add bromine or iodine slowly under cooling.
- Monitor reaction to selectively brominate at 3,3',5,5' positions.
- Isolate and purify tetrahalogenated biphenyl.
-
- Combine tetrahalogenated biphenyl, terminal alkyne (e.g., trimethylsilylacetylene), Pd catalyst, CuI, and base in dry solvent under argon.
- Stir at 50–80 °C for several hours.
- After completion, if silyl-protected alkynes used, treat with TBAF (tetrabutylammonium fluoride) or similar to remove protecting groups.
- Purify the 3,3',5,5'-Tetraethynyl-1,1'-biphenyl by chromatography or recrystallization.
Challenges and Considerations
- Regioselectivity: Achieving selective substitution at 3,3',5,5' positions requires careful control of halogenation conditions.
- Catalyst Deactivation: Palladium catalysts can be sensitive to impurities; rigorous purification of intermediates is necessary.
- Scale-up: Oxygen sensitivity of alkynes and catalysts requires inert atmosphere control, complicating large-scale synthesis.
- Side Reactions: Polymerization of alkynes and homocoupling side products may reduce yield.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Selective Halogenation + Sonogashira Coupling | Bromine/Iodine, Pd(PPh3)2Cl2, CuI, terminal alkynes, base, inert atmosphere | High regioselectivity, well-established | Requires multiple steps, sensitive catalysts |
| Oxidative Coupling (for intermediates) | Oxidants (e.g., O2, peroxides), catalysts | Simple operation for biphenyl core formation | Not directly for ethynyl installation |
Chemical Reactions Analysis
Types of Reactions: 3,3',5,5'-Tetraethynyl-1,1'-biphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed:
Oxidation: Formation of biphenylquinones.
Reduction: Production of partially hydrogenated derivatives.
Substitution: Generation of halogenated biphenyls.
Scientific Research Applications
3,3',5,5'-Tetraethynyl-1,1'-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of molecular interactions and biological pathways.
Medicine: Potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as covalent organic frameworks (COFs) and organic electronic devices.
Mechanism of Action
The mechanism by which 3,3',5,5'-tetraethynyl-1,1'-biphenyl exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with cellular targets through non-covalent interactions, such as hydrogen bonding or π-π stacking. The molecular pathways involved can vary widely based on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Table 1: Key Structural and Electronic Comparisons
Key Insights:
- Ethynyl vs. Methyl Groups : Ethynyl substituents enhance π-conjugation and rigidity, favoring applications in conductive materials. Methyl groups, while less electronically active, improve solubility and are used in catalysis or as intermediates .
- Ethynyl vs. Chloro Groups : Chlorinated biphenyls (e.g., PCB-8) exhibit environmental toxicity and persistence due to strong C-Cl bonds, whereas ethynyl derivatives are more environmentally benign and synthetically versatile .
- Ethynyl vs. Aldehyde Groups: The tetracarbaldehyde derivative (CAS: 150443-85-9) is polar and reactive, enabling post-synthetic modifications in polymers, unlike the inert ethynyl-based COF monomers .
Physicochemical and Functional Comparisons
Thermal Stability :
Solubility :
Bioactivity :
- Methoxy and hydroxy derivatives (e.g., 4,4'-dihydroxy-6,6'-dimethoxybiphenyl) show antioxidant activity (IC₅₀: 3–12 μM in DPPH assays), whereas ethynyl analogs are primarily inert in biological systems .
Biological Activity
3,3',5,5'-Tetraethynyl-1,1'-biphenyl is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the coupling of biphenyl derivatives with ethynyl groups. Various synthetic pathways have been explored to optimize yield and purity. The use of palladium-catalyzed cross-coupling reactions has been prominent in achieving high-efficiency synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated a Minimum Inhibitory Concentration (MIC) against Escherichia coli and Pseudomonas aeruginosa comparable to established antibiotics such as ciprofloxacin .
| Microorganism | MIC (μM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Candida albicans | 0.83 |
Cytotoxic Effects
The cytotoxicity of this compound was evaluated using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The compound exhibited varying levels of toxicity depending on the cell type and exposure duration. Notably, it showed lower toxicity in BALB/c 3T3 cells compared to HaCat cells .
| Cell Line | IC50 (μM) |
|---|---|
| HaCat | >50 |
| BALB/c 3T3 | >100 |
The mechanism by which this compound exerts its antimicrobial effects appears to involve interaction with bacterial DNA gyrase and other critical cellular targets. Molecular docking studies have suggested strong binding affinity to the active site of DNA gyrase through multiple hydrogen bonds and hydrophobic interactions .
Case Studies
Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant strains of bacteria. In one study, the compound was tested against clinical isolates of Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
